![molecular formula C19H19ClN4 B14876580 6-Chloro-2-(4-methylpiperazin-1-yl)-4-phenylquinazoline](/img/structure/B14876580.png)
6-Chloro-2-(4-methylpiperazin-1-yl)-4-phenylquinazoline
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Overview
Description
6-Chloro-2-(4-methylpiperazin-1-yl)-4-phenylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-methylpiperazin-1-yl)-4-phenylquinazoline typically involves the reaction of 6-chloroquinazoline with 4-methylpiperazine and a phenyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper iodide (CuI) may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-methylpiperazin-1-yl)-4-phenylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or N-methylpyrrolidone (NMP).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of various substituted quinazolines.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazolines.
Scientific Research Applications
6-Chloro-2-(4-methylpiperazin-1-yl)-4-phenylquinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-methylpiperazin-1-yl)-4-phenylquinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine
- 6-Chloro-2-(4-(4-methylpiperazin-1-yl)carbonyl)phenyl-1H-1,3-benzodiazole
Uniqueness
6-Chloro-2-(4-methylpiperazin-1-yl)-4-phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a quinazoline core with a piperazine and phenyl group makes it a versatile scaffold for drug development .
Properties
Molecular Formula |
C19H19ClN4 |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
6-chloro-2-(4-methylpiperazin-1-yl)-4-phenylquinazoline |
InChI |
InChI=1S/C19H19ClN4/c1-23-9-11-24(12-10-23)19-21-17-8-7-15(20)13-16(17)18(22-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
InChI Key |
SCWQMFSITLQXBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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